![molecular formula C8H8N2O2 B1425936 7-甲氧基-1H-吡咯并[2,3-c]吡啶-2(3H)-酮 CAS No. 1190317-80-6](/img/structure/B1425936.png)
7-甲氧基-1H-吡咯并[2,3-c]吡啶-2(3H)-酮
描述
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
科学研究应用
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary targets of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one interacts with FGFRs, inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one with FGFRs affects signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is mentioned that a compound with low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions involve binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one on cells are profound. It has been shown to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion capabilities of these cells. By modulating cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one influences gene expression and cellular metabolism, leading to altered cell function and reduced tumor progression .
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exerts its effects by binding to the hinge region of FGFRs. This binding forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564, stabilizing the compound within the receptor’s active site . This interaction inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. The inhibition of these pathways results in decreased cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with no significant development of resistance observed in vitro .
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been reported. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys. The compound’s metabolism can affect its bioavailability and efficacy, highlighting the importance of understanding its metabolic profile in drug development .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the methoxy group. One common synthetic route includes:
Cyclization Reaction: Starting from a suitable pyridine derivative, a cyclization reaction is performed to form the pyrrolo[2,3-c]pyridine core.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization and continuous flow systems for methoxylation to ensure consistent product quality.
化学反应分析
Types of Reactions
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of various substituted pyrrolo[2,3-c]pyridine derivatives.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Lacks the methoxy group, which may result in different biological activities.
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Substitution of the methoxy group with a chlorine atom can alter the compound’s reactivity and biological properties.
7-Hydroxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: The presence of a hydroxy group instead of a methoxy group can significantly change the compound’s solubility and interaction with biological targets.
Uniqueness
7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry.
属性
IUPAC Name |
7-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-8)4-6(11)10-7/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOVTTVDRGATMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735268 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-80-6 | |
| Record name | 7-Methoxy-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



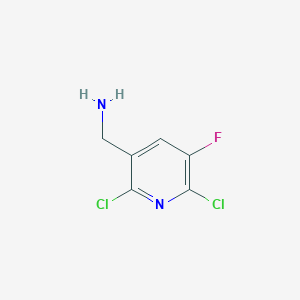
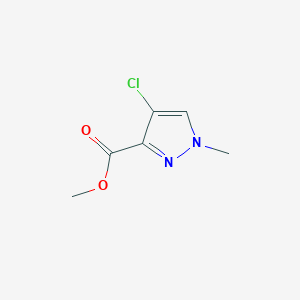
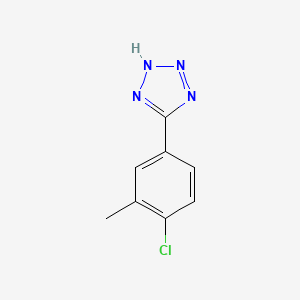
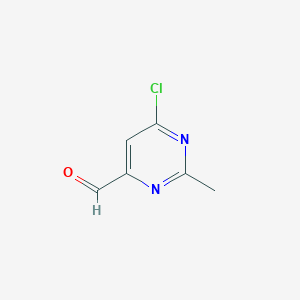
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)

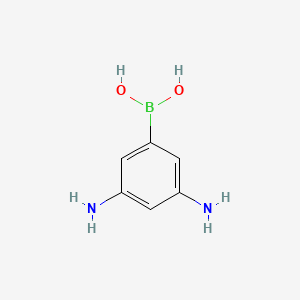
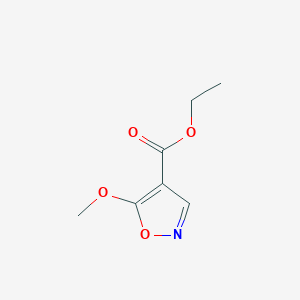
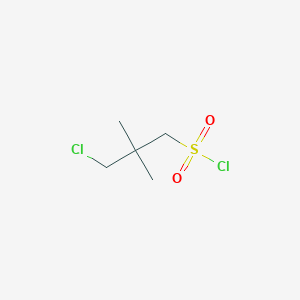
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)
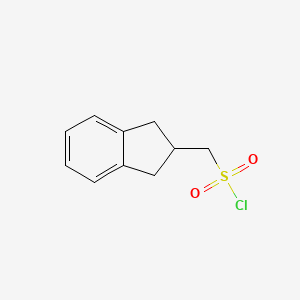
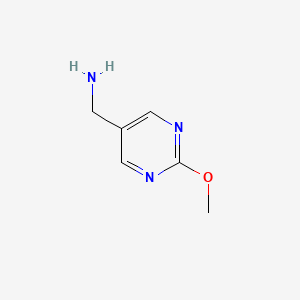
![2-Chloro-7-methoxybenzo[d]thiazole](/img/structure/B1425874.png)
